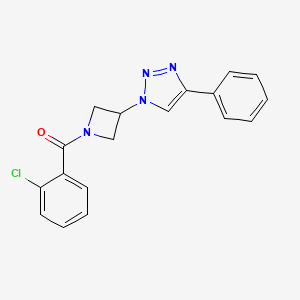![molecular formula C11H12N2O2S B2601491 3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid CAS No. 6017-12-5](/img/structure/B2601491.png)
3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” is a chemical compound with the molecular weight of 236.29 . Its IUPAC name is “3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]propanoic acid” and its InChI code is "1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)" .
Molecular Structure Analysis
The InChI code of “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” provides a concise description of its molecular structure. The code “1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)” indicates that the compound has a molecular formula of C11H12N2O2S .
Physical And Chemical Properties Analysis
The compound “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” has a molecular weight of 236.29 . It has a melting point of 191-192 °C .
Wissenschaftliche Forschungsanwendungen
- Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a bifunctional formyl acid, is used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation, leading to the production of benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
- Antimicrobial and Antifungal Activity : Compounds involving 3-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole have shown potential antimicrobial activity against a wide spectrum of bacterial and yeast strains. These properties are particularly prominent in compounds synthesized for their potential antimicrobial activity (Kopel et al., 2015).
- Ligand in Coordination Chemistry : The compound has been used to develop tridentate ligands derived from benzimidazole, quinoline, and tryptophan for reactions with [NEt4]2[Re(CO)3Br3], exploring its potential in the development of luminescent materials and coordination complexes (Wei et al., 2006).
- Synthesis of Hydroxamic Acid Derivatives : Derivatives of 1H-benzimidazole-2-propanoic acid have been synthesized and tested for their antibacterial and antifungal activities. These derivatives show considerable activity against various strains of bacteria and fungi (Güneş & Cosar, 1992).
- Coordination with Metal Ions : 1H-benzimidazol-2-ylmethyl diethyl phosphate has been studied for its coordination properties towards Cu(II), Co(II), and Zn(II) in aqueous solutions. These studies are crucial for understanding the coordinating behavior of benzimidazole derivatives with metal ions (Kufelnicki et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCNGGOVIRVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)


![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)
![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)
![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)






![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2601430.png)
